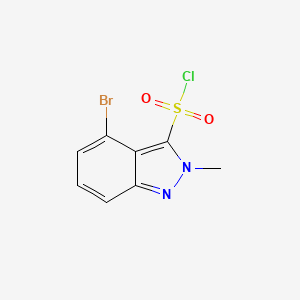![molecular formula C8H4ClNO3 B1405071 4-Chlorofuro[3,2-c]pyridine-7-carboxylic acid CAS No. 1256809-80-9](/img/structure/B1405071.png)
4-Chlorofuro[3,2-c]pyridine-7-carboxylic acid
Vue d'ensemble
Description
4-Chlorofuro[3,2-c]pyridine-7-carboxylic acid is a chemical compound with the CAS Number: 1256809-80-9 . It has a molecular weight of 197.58 and its IUPAC name is this compound . It is a solid substance and is stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H4ClNO3/c9-7-4-1-2-13-6(4)5(3-10-7)8(11)12/h1-3H, (H,11,12) . This indicates the molecular structure of the compound. The compound contains a total of 18 bonds, including 14 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, and 10 aromatic bonds . It also contains 1 five-membered ring and 1 six-membered ring .Physical And Chemical Properties Analysis
This compound is a solid substance . It is stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Synthesis and Coordination Reactions
4-Chlorofuro[3,2-c]pyridine-7-carboxylic acid has been synthesized and used in coordination reactions. For instance, benzofuro[3,2-c]pyridine synthesis involves converting an acid to its azide form, followed by cyclization and aromatization processes. This compound is then utilized for the preparation of complexes with metals such as copper and cobalt, demonstrating its potential in coordination chemistry and material science applications (Mojumdar, Šimon, & Krutošíková, 2009).
Antimicrobial Activities and DNA Interactions
Research on derivatives of pyridine-2-carboxylic acid, closely related to this compound, shows significant antimicrobial activities against both Gram-positive and Gram-negative bacteria. These compounds have also been studied for their interactions with DNA, highlighting their potential in the development of new antibacterial agents and in the study of molecular interactions in biological systems (Tamer et al., 2018).
Synthesis of Derivatives and Chemical Transformations
The synthesis of various derivatives of furo[3,2-c]pyridines has been explored, indicating the versatility of this compound in organic synthesis. These derivatives have been used in further chemical transformations, which could be relevant in the synthesis of novel organic compounds with potential applications in pharmaceuticals, agrochemicals, and materials science (Krutošíková & Sleziak, 1996).
Magnetic Catalysis and Environmental Applications
Pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles have been developed as magnetic catalysts. These catalysts have been employed in the synthesis of various organic derivatives under solvent-free conditions, offering an environmentally friendly approach to chemical synthesis. This application suggests the potential of this compound derivatives in green chemistry and catalysis (Asghari & Mohammadnia, 2016).
Safety and Hazards
The compound is classified with the signal word “Danger” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements include H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
Propriétés
IUPAC Name |
4-chlorofuro[3,2-c]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO3/c9-7-4-1-2-13-6(4)5(3-10-7)8(11)12/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEFPPLUQPVCGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1C(=NC=C2C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B1404989.png)
![2,4-dichloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1404990.png)
![5-Aza-spiro[3.4]octane-2-carboxylic acid](/img/structure/B1404991.png)
![6-Amino-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester](/img/structure/B1404993.png)
![Ethyl 6-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1404996.png)

![Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate](/img/structure/B1404999.png)



![ethyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1405004.png)

![(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B1405009.png)
![2-Boc-3,4-dihydro-1H-pyrrolo[1,2-A]pyrazine-6-carboxylic acid](/img/structure/B1405011.png)